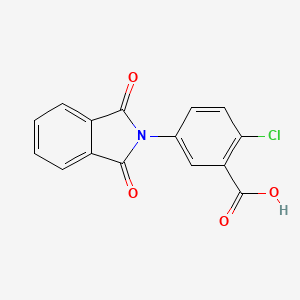![molecular formula C16H14N4O3 B5533176 N-(5-methyl-3-isoxazolyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5533176.png)
N-(5-methyl-3-isoxazolyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to a class of molecules that feature isoxazole and pyridazine groups. Its chemical structure involves planar groups linked together, playing a crucial role in its chemical and physical properties.
Synthesis Analysis
The synthesis of similar compounds involves intricate chemical processes. For instance, the synthesis of 2,6-Dimthyl-N-(5-mthyl-3-isoxazolyl)benzamide involves combining an N-3-amido-5-methylisoxazole group with a 2,6-dimethylbenzene group, showcasing the complexity and precision required in synthesizing such molecules (Rodier et al., 1993).
Molecular Structure Analysis
The molecule of a closely related compound, 2,6-Dimthyl-N-(5-mthyl-3-isoxazolyl)benzamide, consists of two approximately planar parts: an N-3-amido-5-methylisoxazole group and a 2,6-dimethylbenzene group. The planes of the isoxazole and benzene rings make an angle of 83.54 degrees, contributing to the compound's planarity and molecular interactions (Rodier et al., 1993).
Chemical Reactions and Properties
These compounds often involve reactions with hydroxamoyl halides and active methylene compounds, leading to various derivatives like isoxazoline, pyrrolidino[3,4‐d]isoxazoline, and other isoxazole derivatives (Abdelhamid et al., 1988).
Physical Properties Analysis
The physical properties, such as the planarity and intramolecular interactions, are influenced by the molecular structure. For example, the presence of a pseudo six-membered ring due to a C-H...O hydrogen bond contributes to the planarity of the isoxazole group in similar compounds (Rodier et al., 1993).
Chemical Properties Analysis
The chemical properties of such compounds can be varied and complex. For instance, the presence of an N-H...N hydrogen bond and a delocalized orbital from the isoxazole ring to the carbonyl group in related compounds like 2,6-Dimthyl-N-(5-mthyl-3-isoxazolyl)benzamide indicates diverse chemical interactions and properties (Rodier et al., 1993).
Propiedades
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-3-(6-methylpyridazin-3-yl)oxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3/c1-10-6-7-15(19-18-10)22-13-5-3-4-12(9-13)16(21)17-14-8-11(2)23-20-14/h3-9H,1-2H3,(H,17,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXZYZNPVYUXYSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=NOC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methyl-3-isoxazolyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-chlorophenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5533106.png)
![N-(1-pyrazin-2-ylpiperidin-3-yl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5533111.png)
![N-(2-cyanophenyl)-2-[(6-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5533118.png)
![1-[3-(2-methoxyphenyl)propanoyl]-3-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5533123.png)

![1-({4-methyl-5-[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)piperidin-4-ol](/img/structure/B5533134.png)
![N-[1-(4-methoxy-3-methylphenyl)ethyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5533137.png)
![(3R*,4R*)-1-[2-(4-fluorophenoxy)ethyl]-4-(2-methoxyethyl)-3-methyl-4-piperidinol](/img/structure/B5533141.png)
![2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B5533143.png)
![2,3,5-trimethyl-N-[1-(1-methyl-1H-pyrazol-5-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5533153.png)



![4-chloro-N-{[(2-furylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5533179.png)